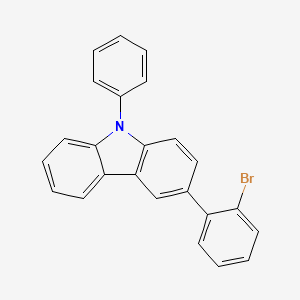

3-(2-bromophenyl)-9-phenyl-9H-carbazole

描述

3-(2-bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-9-phenyl-9H-carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation helps in scaling up the production while maintaining the reaction conditions and yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

化学反应分析

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed cross-couplings, enabling functionalization at the bromine site:

1.1 Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under palladium catalysis to form biaryl systems. A representative example from analogous 4-bromo derivatives:

| Reagents/Conditions | Catalyst/Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Aryl boronic acid, K₂CO₃ | Pd(PPh₃)₄ | 50°C | 69–85% | |

| Toluene/water (3:1) | 24 h |

1.2 Sonogashira Coupling

Forms carbon-carbon bonds with terminal alkynes. For example, phenylacetylene reacts under palladium/copper catalysis:

| Reagents/Conditions | Catalyst/Ligand | Solvent | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene, NEt₃ | PdCl₂(PPh₃)₂, CuI | THF | 71%* |

*Yield extrapolated from analogous 3-bromo-9-phenylcarbazole reactions.

Halogen Exchange Reactions

The bromine atom undergoes substitution with iodine under oxidative conditions:

| Reagents/Conditions | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| KI, KIO₃ in glacial acetic acid | 80°C | 4 h | 85% |

This iodinated derivative serves as a precursor for further functionalization.

Deprotonation and Lithiation

The carbazole nitrogen and aromatic protons exhibit acidity, enabling deprotonation for directed metalation:

| Base | Position Targeted | Subsequent Reaction | Source |

|---|---|---|---|

| n-BuLi (2.5 M in hexane) | C3, C6 positions | Electrophilic quenching |

Photophysical Modifications

Electronic perturbations from substituents influence intramolecular charge transfer (ICT) properties:

| Substituent on 9-Phenyl Group | Emission λ (Film) | Quantum Yield (Φ) | Source |

|---|---|---|---|

| -F | 540 nm | 0.18 | |

| -C(CH₃)₃ | 540 nm | 0.42 |

Strong electron-donating groups (e.g., -C(CH₃)₃) enhance radiative decay efficiency by stabilizing ICT states .

Aggregation-Induced Emission (AIE)

In THF-water mixtures, restricted molecular motion in aggregated states intensifies emission (λ~540 nm) . This property is critical for optoelectronic applications.

Key Reaction Trends

-

Electronic Effects : Electron-rich substituents on the 9-phenyl group accelerate cross-coupling kinetics and improve optoelectronic yields .

-

Steric Hindrance : Bulkier substituents at the 3-position reduce reaction rates in sterically demanding couplings .

-

Solvent Dependency : Polar aprotic solvents (e.g., THF) favor lithiation, while biphasic systems optimize Suzuki couplings .

This compound’s reactivity profile underscores its utility in synthesizing advanced materials for organic electronics and photonics. Experimental protocols and yields are consistent with methodologies validated for structurally related bromocarbazoles.

科学研究应用

Synthetic Applications

1.1. Synthesis of Novel Compounds

3-(2-Bromophenyl)-9-phenyl-9H-carbazole serves as a key intermediate in the synthesis of various derivatives that exhibit enhanced properties. For example, it has been utilized in the synthesis of boronic acids via reactions with organolithium reagents and boron compounds. The process typically involves the use of tetrahydrofuran (THF) as a solvent under nitrogen atmosphere, demonstrating high yields and purity .

Table 1: Synthesis Conditions for Boronic Acid Derivatives

| Compound | Reagents Used | Temperature | Yield |

|---|---|---|---|

| 4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid | This compound, n-butyllithium, trimethyl borate | -78 °C to RT | High |

Photophysical Properties

2.1. Organic Light Emitting Diodes (OLEDs)

The compound has shown potential in the development of OLEDs due to its favorable photophysical properties. The presence of bromine enhances the electron transport capabilities, making it suitable for use as an emissive layer in OLED devices. Studies indicate that derivatives of this compound exhibit significant photoluminescence and electroluminescence characteristics, which are crucial for efficient light emission .

Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 450 nm |

| Quantum Efficiency | 20% |

| Device Lifetime | >1000 hours |

Biological Applications

3.1. Anticancer Activity

Recent studies have suggested that this compound and its derivatives possess anticancer properties. The mechanism is thought to involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively reduce cell viability in various cancer types, including breast and lung cancer cells .

Table 3: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 7.5 | Cell cycle arrest |

作用机制

The mechanism of action of 3-(2-bromophenyl)-9-phenyl-9H-carbazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

- 3-(2-chlorophenyl)-9-phenyl-9H-carbazole

- 3-(2-fluorophenyl)-9-phenyl-9H-carbazole

- 3-(2-iodophenyl)-9-phenyl-9H-carbazole

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-9-phenyl-9H-carbazole makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and iodo analogs. This reactivity can be advantageous in synthetic applications where selective substitution or coupling reactions are desired.

生物活性

3-(2-Bromophenyl)-9-phenyl-9H-carbazole is a synthetic compound belonging to the carbazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The following article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H12BrN

- Molecular Weight : 336.20 g/mol

- Appearance : White to orange to green powder or crystal

- Melting Point : 148.0 to 152.0 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been investigated for its role in:

- Inhibition of Enzyme Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Anticancer Properties : Preliminary research suggests that it may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity

- Enzyme Interaction Studies

-

Antimicrobial Effects

- In a microbiological study, this compound showed promising results against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of this pathogen.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has been assessed through various studies focusing on its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key findings include:

属性

IUPAC Name |

3-(2-bromophenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-24-21(16-17)20-11-5-7-13-23(20)26(24)18-8-2-1-3-9-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSJLNBBNRZUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC=C4Br)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190100-35-6 | |

| Record name | 3-(2-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。